Clidinium-D5 bromide

LC-MS/MS Bioanalysis Internal Standard

Clidinium-D5 bromide is the validated deuterated internal standard for clidinium bromide quantification via LC-MS/MS. Featuring a +5 Da mass shift (m/z 357.2→142.2) and co-elution with the analyte, it delivers the regulatory accuracy (85-115%) and precision (<15% RSD) required for bioequivalence and pharmacokinetic studies. Ideal for ANDA/NDA submissions.

Molecular Formula C22H26BrNO3
Molecular Weight 437.4 g/mol
Cat. No. B11930960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClidinium-D5 bromide
Molecular FormulaC22H26BrNO3
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESC[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]
InChIInChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1/i2D,4D,5D,8D,9D;
InChIKeyGKEGFOKQMZHVOW-DIVICVDQSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clidinium-D5 Bromide: Deuterated Muscarinic Antagonist for Precise LC-MS/MS Quantification in Pharmacokinetic Studies


Clidinium-D5 bromide is a deuterium-labeled analog of the quaternary ammonium muscarinic antagonist clidinium bromide, featuring five stable deuterium substitutions on one phenyl ring [1]. The compound retains the parent drug's mechanism of action as a competitive antagonist at muscarinic acetylcholine receptors (Ki = 3 nM against [³H]quinuclidinyl benzilate binding in rat colonic enterocytes) [2] while offering a +5 Da mass shift (m/z 352.1→142.1 for unlabeled clidinium versus m/z 357.2→142.2 for the D5-labeled analog) that enables its primary utility as a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods [1].

Why Unlabeled Clidinium Bromide or Structural Analogs Cannot Substitute Clidinium-D5 Bromide in Quantitative Bioanalysis


In LC-MS/MS quantification of clidinium bromide from complex biological matrices such as human plasma, the use of an unlabeled structural analog or even unlabeled clidinium bromide itself as an internal standard introduces significant analytical error due to differential extraction recovery, ionization efficiency, and matrix effects [1]. Stable isotope-labeled (SIL) internal standards like Clidinium-D5 bromide co-elute with the target analyte and experience nearly identical sample preparation and ionization behavior, effectively compensating for these sources of variability [2]. However, deuterium-labeled compounds may exhibit slight chromatographic retention time shifts relative to their unlabeled counterparts due to the deuterium isotope effect [2]. Therefore, the specific isotopic labeling pattern and the magnitude of the mass shift (+5 Da for Clidinium-D5) are critical parameters that dictate suitability for a given analytical method, and a generic substitution with a different SIL analog or an unlabeled compound would invalidate the quantitative accuracy required for regulatory pharmacokinetic and bioequivalence studies [1].

Clidinium-D5 Bromide: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Mass Spectrometric Differentiation: +5 Da Mass Shift Enables Unambiguous Analyte Discrimination

Clidinium-D5 bromide exhibits a distinct mass spectrometric transition (m/z 357.2 → 142.2) compared to unlabeled clidinium bromide (m/z 352.1 → 142.1), a difference of +5 Da [1]. This mass shift ensures complete baseline resolution in the mass spectrometer's selected reaction monitoring (SRM) channel, eliminating spectral overlap and enabling accurate quantification of the target analyte in the presence of the internal standard.

LC-MS/MS Bioanalysis Internal Standard

Analytical Sensitivity: LLOQ of 5.0 pg/mL in Human Plasma with Clidinium-D5 as Internal Standard

Using Clidinium-D5 bromide as the SIL internal standard, a validated LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 5.0 pg/mL for clidinium in human plasma [1]. This represents a 100-fold improvement in sensitivity compared to the LLOQ for the co-administered drug chlordiazepoxide (504.0 pg/mL) quantified in the same assay using its own deuterated internal standard [1].

Pharmacokinetics Bioequivalence Method Validation

Method Accuracy and Precision: Within 85-115% Accuracy and <15% RSD Across Calibration Range

The LC-MS/MS method employing Clidinium-D5 bromide as the internal standard demonstrated intra- and inter-assay precision of <15% relative standard deviation (RSD) and accuracy within 85-115% of nominal concentrations across the entire linear calibration range of 5.0–3,004.7 pg/mL in human plasma [1]. These performance metrics meet the acceptance criteria specified in regulatory bioanalytical method validation guidelines (e.g., FDA, EMA).

Method Validation Accuracy Precision

Matrix Effect Compensation: >90% Recovery and No Observed Interference from Hemolyzed or Lipemic Plasma

The validated method using Clidinium-D5 bromide as the internal standard reported analyte recovery exceeding 90% and no observable matrix interference from hemolyzed or lipemic human plasma [1]. This indicates that the deuterated internal standard effectively co-elutes with the analyte and compensates for ion suppression or enhancement effects that would otherwise compromise quantitative accuracy [2].

Matrix Effect Recovery Ion Suppression

Pharmacological Activity: Retention of Parent Compound's Muscarinic Antagonist Potency

Clidinium-D5 bromide is a deuterated analog of clidinium bromide, a known gastrointestinal muscarinic receptor antagonist with a Ki of 3 nM against [³H]quinuclidinyl benzilate binding in rat colonic enterocytes [1]. Deuterium labeling at five aromatic positions does not significantly alter the molecule's pharmacophore or its interaction with the muscarinic receptor binding pocket, as the deuterium atoms are located on a phenyl ring remote from the quaternary ammonium and ester moieties essential for receptor recognition. Therefore, the deuterated compound retains the same in vitro pharmacological profile as the unlabeled parent.

Pharmacology Muscarinic Receptor Binding Affinity

Clidinium-D5 Bromide: Prioritized Procurement Scenarios Based on Quantitative Evidence


Regulatory Pharmacokinetic and Bioequivalence Studies of Clidinium-Containing Formulations

Based on the validated LC-MS/MS method achieving an LLOQ of 5.0 pg/mL and regulatory-compliant accuracy (85-115%) and precision (<15% RSD) in human plasma [1], Clidinium-D5 bromide is the definitive internal standard for clinical pharmacokinetic and bioequivalence assessments of clidinium bromide drug products. Its use ensures the generation of precise and accurate plasma concentration-time profiles required for regulatory submissions (e.g., ANDA, NDA) to agencies such as the FDA and EMA. The method's robustness against hemolyzed and lipemic plasma matrices further supports its utility in multi-center clinical trials where sample quality may vary.

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology of Clidinium Bromide

The exceptional sensitivity of the LC-MS/MS assay (LLOQ 5.0 pg/mL) enabled by Clidinium-D5 bromide as the internal standard [1] makes this deuterated compound essential for therapeutic drug monitoring in patients receiving clidinium bromide, particularly in vulnerable populations (e.g., elderly, renally impaired) where low systemic concentrations are expected. Additionally, the method's demonstrated lack of matrix interference from hemolyzed or lipemic plasma supports its application in clinical toxicology laboratories for the quantification of clidinium in overdose or forensic casework samples, where sample integrity may be compromised.

In Vitro Drug-Drug Interaction and Receptor Occupancy Studies

Given that Clidinium-D5 bromide retains the high muscarinic receptor binding affinity (Ki ≈ 3 nM) of its unlabeled parent compound [1], it can be employed as a stable isotopically labeled tracer in in vitro competition binding assays and receptor occupancy studies. Its +5 Da mass shift allows for precise differentiation and quantification of the labeled compound in the presence of unlabeled test articles, enabling the determination of absolute receptor occupancy and the characterization of drug-drug interactions at the muscarinic receptor level without the need for radioactive isotopes.

Method Development and Validation for Novel Clidinium Bromide Combination Products

The validated method employing Clidinium-D5 bromide demonstrates a wide linear calibration range (5.0–3,004.7 pg/mL) and high recovery (>90%) from human plasma [1], establishing this deuterated compound as the reference internal standard for the development and validation of future LC-MS/MS assays for clidinium bromide, whether as a single agent or in combination with other drugs (e.g., chlordiazepoxide). Procurement of this specific SIL-IS streamlines method transfer between laboratories and ensures cross-study comparability, a critical requirement for generic drug development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clidinium-D5 bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.